molecular formula C40H51N9O8 B12557058 L-Seryl-L-tryptophyl-L-isoleucyl-L-histidyl-L-prolyl-L-phenylalanine CAS No. 190140-88-6

L-Seryl-L-tryptophyl-L-isoleucyl-L-histidyl-L-prolyl-L-phenylalanine

Cat. No.: B12557058
CAS No.: 190140-88-6
M. Wt: 785.9 g/mol
InChI Key: UGMIPUMVDSQEDH-PLSQGSQHSA-N
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Description

L-Seryl-L-tryptophyl-L-isoleucyl-L-histidyl-L-prolyl-L-phenylalanine is a peptide compound composed of seven amino acids: serine, tryptophan, isoleucine, histidine, proline, and phenylalanine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-tryptophyl-L-isoleucyl-L-histidyl-L-prolyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high efficiency and reproducibility. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-tryptophyl-L-isoleucyl-L-histidyl-L-prolyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan and histidine residues.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Various reagents, including alkylating agents or acylating agents, can be employed depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Seryl-L-tryptophyl-L-isoleucyl-L-histidyl-L-prolyl-L-phenylalanine has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

    Biology: The peptide can be used to investigate protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications include its use as a drug candidate for targeting specific biological pathways.

    Industry: It can be utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Seryl-L-tryptophyl-L-isoleucyl-L-histidyl-L-prolyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Similar Compounds

  • L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl
  • L-Threonyl-L-histidyl-L-threonyl-L-asparaginyl-L-isoleucyl-L-seryl-L-alpha-glutamyl-L-seryl-L-histidyl-L-prolyl-L-asparaginyl-L-alanyl-L-threonyl-L-phenylalanine

Uniqueness

L-Seryl-L-tryptophyl-L-isoleucyl-L-histidyl-L-prolyl-L-phenylalanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with specific molecular targets and exhibit particular biological activities that may not be observed with other similar peptides.

Properties

CAS No.

190140-88-6

Molecular Formula

C40H51N9O8

Molecular Weight

785.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C40H51N9O8/c1-3-23(2)34(48-36(52)30(45-35(51)28(41)21-50)17-25-19-43-29-13-8-7-12-27(25)29)38(54)46-31(18-26-20-42-22-44-26)39(55)49-15-9-14-33(49)37(53)47-32(40(56)57)16-24-10-5-4-6-11-24/h4-8,10-13,19-20,22-23,28,30-34,43,50H,3,9,14-18,21,41H2,1-2H3,(H,42,44)(H,45,51)(H,46,54)(H,47,53)(H,48,52)(H,56,57)/t23-,28-,30-,31-,32-,33-,34-/m0/s1

InChI Key

UGMIPUMVDSQEDH-PLSQGSQHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CO)N

Origin of Product

United States

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